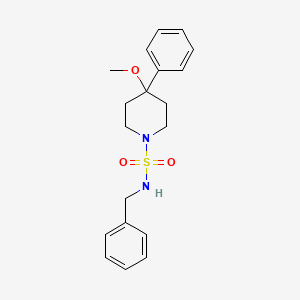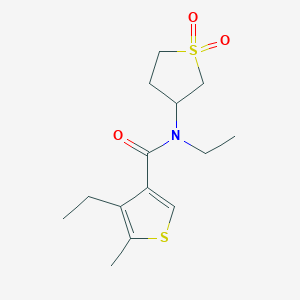![molecular formula C22H23NO3S2 B5452027 (5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5452027.png)
(5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is modified with a phenoxypropoxy group, enhancing its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the phenoxypropoxy group. Common reagents used in these reactions include thioamides, aldehydes, and phenols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction parameters and increase efficiency. These methods allow for better control over reaction conditions, leading to higher yields and reduced production costs .
化学反応の分析
Types of Reactions
(5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxypropoxy group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under mild conditions with the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
(5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Trimethoxyphenylsilane: This compound shares some structural similarities but differs in its functional groups and applications.
Steviol glycosides: These compounds have a different core structure but are used in similar applications, such as in the food industry for their sweetening properties.
Uniqueness
(5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its thiazolidinone core and phenoxypropoxy group, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
IUPAC Name |
(5E)-5-[[3-[3-(2,6-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S2/c1-15-7-4-8-16(2)20(15)26-12-6-11-25-18-10-5-9-17(13-18)14-19-21(24)23(3)22(27)28-19/h4-5,7-10,13-14H,6,11-12H2,1-3H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCQLOPZFTUKJS-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCCOC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-3-(4-methylphenyl)-1-propanol](/img/structure/B5451945.png)
![2-{1-[2-(3-pyrrolidinyl)benzoyl]-4-piperidinyl}ethanol hydrochloride](/img/structure/B5451949.png)
![3,4-DIMETHYL-6-[(4-PHENETHYLPIPERAZINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5451956.png)

![6-[4-(hydroxymethyl)phenyl]-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5451974.png)
![4-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5451980.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5451982.png)
![5-Bromo-N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B5451989.png)
![5-[4-(diethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5451991.png)
![4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5452004.png)
![2-[(5-methyl-2-pyrazinyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5452013.png)
![1-[1-[(2-Phenylphenyl)methyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B5452025.png)
![(E)-3-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5452033.png)

